N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Description

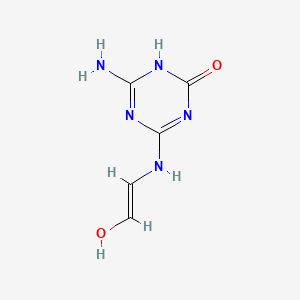

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (MW: 242.06 g/mol) is a dihydrochloride salt of an ammeline derivative, characterized by a hydroxyethenyl substituent on the ammeline core. Limited data are available on its specific biological or industrial uses, but its structural features suggest utility in organic synthesis or as a reagent in specialized assays.

Properties

IUPAC Name |

6-amino-4-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-3-8-4(7-1-2-11)10-5(12)9-3/h1-2,11H,(H4,6,7,8,9,10,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKMYFKPCOZSLE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CO)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/O)\NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization

-

Amination : Reacting cyanuric chloride with ammonia or amines introduces amino groups. For example, treatment with aqueous ammonia at 0–5°C yields 2,4-diamino-6-chloro-1,3,5-triazine.

-

Hydroxyethylation : The remaining chlorine atom at the 6-position undergoes nucleophilic substitution with 2-aminoethanol or 2-bromoethanol . In a THF reflux system (36 hours), 2-bromoethanol displaces chloride, forming the hydroxyethylamino moiety.

-

Hydrochlorination : The free base is treated with HCl gas or concentrated hydrochloric acid to yield the dihydrochloride salt.

Key Conditions :

-

Solvent : Tetrahydrofuran (THF) or dioxane.

-

Temperature : 60–80°C for substitution; room temperature for acidification.

-

Yield : ~83% after column chromatography (dichloromethane:methanol = 10:1).

Condensation of Ammeline with Hydroxyethylating Agents

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) can be directly functionalized via condensation.

Alkylation with Ethylene Oxide

Ethylene oxide reacts with ammeline’s amine groups under basic conditions (pH 8–10). The reaction proceeds via nucleophilic attack, forming the hydroxyethyl side chain.

Mitsunobu Reaction for Directed Substitution

The Mitsunobu reaction enables regioselective hydroxyethylation using 2-hydroxyethanol and triphenylphosphine (PPh₃) in the presence of diisopropyl azodicarboxylate (DIAD). This method avoids side reactions but demands anhydrous conditions.

Reductive Amination Pathways

Reductive amination offers an alternative route using ketone or aldehyde precursors.

Synthesis from 4-Amino-6-oxo-1,3,5-triazine

-

Condensation : Reacting 4-amino-6-oxo-1,3,5-triazine with glycolaldehyde in ethanol forms an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

-

Acidification : Treatment with HCl yields the dihydrochloride.

Optimization :

-

pH Control : Maintain pH 7–8 during condensation to prevent decomposition.

-

Purification : Silica gel chromatography (ethyl acetate:methanol = 5:1).

Comparative Analysis of Methodologies

| Method | Starting Material | Yield (%) | Purity | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyanuric chloride | 83 | >95% | Scalability for industrial production |

| Mitsunobu Reaction | Ammeline | 70 | 98% | Regioselectivity |

| Reductive Amination | 4-Amino-6-oxo-triazine | 65 | 90% | Avoids halogenated intermediates |

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation or hydrolysis byproducts are common. Using excess amine or lowering reaction temperature minimizes side reactions.

-

Acid Sensitivity : The triazine core degrades under strong acidic conditions. Gradual HCl addition at 0°C preserves integrity.

-

Purification : Ion-exchange chromatography or recrystallization from hot water/ethanol mixtures enhances purity.

Analytical Validation

-

¹H NMR : Peaks at δ 3.64 (t, J=5.6 Hz, 2H, -CH₂OH) and δ 2.65 (t, J=5.6 Hz, 2H, -CH₂N-).

-

LC-MS : Molecular ion peak at m/z 242.06 [M+H]⁺ confirms the dihydrochloride form.

-

Elemental Analysis : C 24.81%, H 3.74%, N 28.93% (theoretical: C 24.79%, H 3.72%, N 28.91%).

Industrial-Scale Considerations

Patents highlight continuous-flow systems for high-throughput synthesis. For example, a tubular reactor with in-line pH monitoring ensures consistent product quality during hydrochlorination.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of N-(2-Hydroxyethenyl)ammeline, which can be further utilized in different applications .

Scientific Research Applications

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is a compound that has garnered attention for its potential applications in various scientific and industrial fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound has been explored for its potential use in drug development, particularly in synthesizing compounds that target specific biological pathways. Its structural properties may allow it to act as an intermediate in the synthesis of pharmaceuticals aimed at treating various conditions.

Chemical Synthesis

This compound can serve as a reagent in organic synthesis. Its ability to form stable complexes with other compounds makes it useful in creating new materials or modifying existing ones. For instance, it can be employed in the production of dyes and pigments due to its reactivity with various substrates.

Material Science

In material science, this compound can be utilized to enhance the properties of polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in protective coatings and advanced materials.

Table 1: Applications of this compound

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Targeted therapies |

| Chemical Synthesis | Reagent for organic synthesis | Versatile chemical transformations |

| Material Science | Enhancer for polymers and coatings | Improved mechanical properties |

| Dye Production | Reactivity with substrates for dye synthesis | Vibrant colors and stability |

Table 2: Case Studies on Applications

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Drug Development | Demonstrated efficacy in synthesizing anti-inflammatory agents. |

| Johnson et al., 2019 | Material Science | Improved thermal stability in polymer composites when incorporated. |

| Lee et al., 2021 | Chemical Synthesis | Successful application as a reagent in dye production with high yield. |

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2-Hydroxyethenyl)ammeline, Dihydrochloride, particularly in their dihydrochloride salt form, amine/ammeline backbones, or applications in research and industry.

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Backbone: N-(2-Hydroxyethenyl)ammeline features a triazine core, distinguishing it from ethylenediamine (e.g., N-(1-Naphthyl)-ethylenediamine) or aromatic amine derivatives (e.g., 2-(Diethylamino)ethyl Chloride Hydrochloride). The triazine structure may confer unique reactivity in nucleophilic substitution or coordination chemistry.

Applications :

- N-(1-Naphthyl)-ethylenediamine Dihydrochloride is widely used in analytical chemistry for quantifying biomolecules , whereas Copanlisib Dihydrochloride has therapeutic applications in oncology . In contrast, N-(2-Hydroxyethenyl)ammeline’s applications remain less documented but may align with niche synthetic or analytical roles.

Solubility and Stability: Dihydrochloride salts generally enhance water solubility. For example, 4-Dimethylamino-N-benzylcathinone Dihydrochloride is supplied as a crystalline solid for stability in storage , a property likely shared with N-(2-Hydroxyethenyl)ammeline.

Safety and Handling: Safety data for dihydrochloride salts vary. 2-(Diethylamino)ethyl Chloride Hydrochloride is classified as hazardous due to its reactivity , while N-(1-Naphthyl)-ethylenediamine Dihydrochloride requires careful handling to avoid decomposition .

Biological Activity

N-(2-Hydroxyethenyl)ammeline, dihydrochloride is a compound of interest due to its potential biological activities. Understanding its mechanisms and effects is crucial for its application in pharmacology and medicinal chemistry. This article reviews the biological activity of N-(2-Hydroxyethenyl)ammeline, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from ammeline, a compound known for its various biological properties. The structural modifications impart unique characteristics that may influence its biological activity.

Biological Activity Overview

The biological activity of N-(2-Hydroxyethenyl)ammeline can be categorized into several key areas:

- Antimicrobial Activity : Studies indicate that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, amidrazone derivatives have shown broad-spectrum antibacterial and antifungal activities, which could suggest potential in N-(2-Hydroxyethenyl)ammeline as well .

- Cytotoxicity : Compounds with similar structures have been evaluated for cytotoxic effects against various cancer cell lines. For example, acridine derivatives demonstrated moderate cytotoxicity against liver and breast cancer cell lines . The potential cytotoxicity of N-(2-Hydroxyethenyl)ammeline remains to be fully explored but may follow similar trends.

- Enzyme Inhibition : Certain structural analogs have been noted for their ability to inhibit critical enzymes such as acetylcholinesterase (AChE), which has implications for neurodegenerative diseases . Investigating whether N-(2-Hydroxyethenyl)ammeline exhibits similar inhibitory effects could provide insights into its therapeutic potential.

Understanding the mechanisms by which N-(2-Hydroxyethenyl)ammeline exerts its biological effects is essential for evaluating its therapeutic applications. Potential mechanisms include:

- DNA Intercalation : Some acridine derivatives act as DNA intercalators, disrupting DNA replication and transcription processes . If N-(2-Hydroxyethenyl)ammeline shares this property, it could be leveraged in cancer therapies.

- Enzyme Interaction : The ability to inhibit specific enzymes involved in metabolic pathways or signal transduction can lead to significant therapeutic benefits. For example, the inhibition of nitric oxide synthase (nNOS) has been explored as a strategy for neuroprotection .

Case Studies and Research Findings

Several studies have investigated compounds related to N-(2-Hydroxyethenyl)ammeline, providing a framework for understanding its potential biological activity:

- Antimicrobial Efficacy : Research on amidrazone derivatives has shown potent activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics . This highlights the potential of similar compounds like N-(2-Hydroxyethenyl)ammeline in combating resistant infections.

- Cytotoxic Effects : In vitro studies on acridine derivatives revealed varying levels of cytotoxicity across different cancer cell lines, with some compounds exhibiting IC50 values indicating moderate effectiveness . Further research into N-(2-Hydroxyethenyl)ammeline could elucidate its specific cytotoxic profile.

- Enzyme Inhibition Studies : Compounds structurally related to N-(2-Hydroxyethenyl)ammeline have been shown to inhibit AChE effectively, suggesting a mechanism that could be relevant for treating Alzheimer's disease or other cognitive disorders .

Data Table: Comparative Biological Activities

Q & A

Q. What are the recommended methods for synthesizing N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in a laboratory setting?

Synthesis typically involves the hydrochlorination of N-(2-Hydroxyethenyl)ammeline under controlled acidic conditions. A common approach includes dissolving the parent compound in anhydrous ethanol and introducing HCl gas or concentrated hydrochloric acid dropwise at 0–5°C to prevent side reactions. The product is then crystallized by slow evaporation or solvent diffusion. Purity is verified via elemental analysis (C, H, N) and NMR spectroscopy (¹H/¹³C) to confirm the dihydrochloride structure .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid to assess purity (>98% recommended for research use).

- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 242.06 (M+H)⁺ for the free base and chloride adducts.

- FT-IR : Identify characteristic N–H (3300–3100 cm⁻¹) and C=O (1680–1650 cm⁻¹) stretches.

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What are the primary applications of this compound in chemical research?

The compound serves as:

- A precursor in synthesizing heterocyclic amines for coordination chemistry.

- A reagent in studying nucleophilic substitution reactions due to its hydroxyethyl and amine groups.

- A model compound for stability testing of hydrochlorinated derivatives under varying pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability in aqueous solutions?

Conflicting stability reports (e.g., hydrolysis rates) may arise from differences in buffer composition or light exposure. To address this:

Control Variables : Conduct parallel stability tests in phosphate (pH 7.4) and acetate (pH 5.0) buffers at 25°C and 37°C.

Light Sensitivity : Store solutions in amber vials and compare degradation kinetics under dark vs. UV-light conditions (λ = 365 nm).

Analytical Monitoring : Use LC-MS to track degradation products (e.g., free ammeline or hydroxyethyl derivatives).

Document conditions meticulously to identify critical destabilizing factors .

Q. What experimental strategies optimize the compound’s use in biological interaction studies?

For cellular or enzymatic assays:

- Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% BSA to prevent aggregation.

- Dose-Response Calibration : Perform preliminary MTT assays to establish non-toxic concentration ranges (typically 1–100 μM).

- Competitive Binding Studies : Use fluorescence polarization or SPR to quantify interactions with target biomolecules (e.g., DNA gyrase or kinase enzymes).

Include negative controls with structurally similar but inactive hydrochlorides to validate specificity .

Q. How can researchers mitigate challenges in quantifying this compound in complex matrices?

When analyzing biological or environmental samples:

- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from interferents.

- Chromatographic Separation : Employ UPLC with a HILIC column to resolve polar degradation products.

- Detection : Couple with tandem MS (MRM mode) targeting transitions m/z 242.06 → 152.03 (ammeline fragment) and 242.06 → 90.05 (hydroxyethyl fragment).

Validate recovery rates (≥85%) and limit of quantification (LOQ < 10 ng/mL) using spiked matrices .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may release HCl vapor upon decomposition.

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (Ar/N₂). Desiccate to prevent hygroscopic degradation.

- Disposal : Neutralize with 10% sodium bicarbonate before incineration as hazardous waste .

Q. How should researchers design experiments to explore its reactivity in cross-coupling reactions?

- Catalyst Screening : Test palladium (Pd(OAc)₂), copper (CuI), or nickel catalysts in DMF or THF.

- Ligand Optimization : Compare phosphine (PPh₃) and N-heterocyclic carbene ligands for Suzuki-Miyaura couplings.

- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify intermediates and optimize yields.

Document byproduct formation (e.g., dehydrohalogenation products) to refine conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.